2'-O-单丁酰鸟苷-3',5'-环一磷酸钠盐

描述

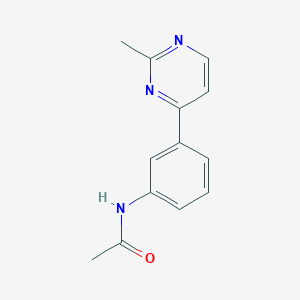

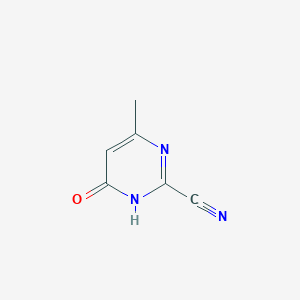

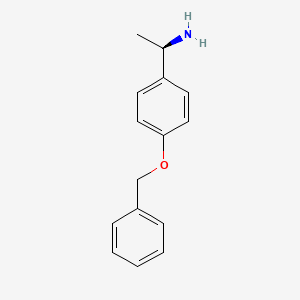

2’-O-Monobutyrylguanosine-3’,5’-cyclic monophosphate sodium salt is a chemical compound with the molecular formula C14H17N5NaO8P . It has a molecular weight of 437.28 .

Molecular Structure Analysis

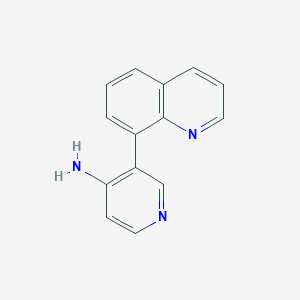

The molecular structure of this compound can be represented by the SMILES string [Na].CCCC(=O)OC1C2OP(O)(=O)OCC2OC1n3cnc4C(=O)N=C(N)Nc34 . This indicates that the compound contains a guanosine moiety that is monobutyrylated at the 2’ position and cyclized to form a 3’,5’-cyclic monophosphate .Physical And Chemical Properties Analysis

This compound is a solid and should be stored at temperatures below -20°C . Its exact physical and chemical properties, such as solubility, melting point, and stability, are not specified in the available resources .科学研究应用

细胞信号传导和蛋白质磷酸化

环状核苷酸如环状 GMP 及其类似物(如二丁酰环状 AMP)在细胞信号通路中发挥着重要作用,尤其是在蛋白质磷酸化中。在 Rapoport、Draznin 和 Murad(1982)的一项研究中,研究了硝普钠和环状 GMP 类似物对大鼠主动脉中蛋白质磷酸化的影响,表明环状 GMP 类似物可以模拟硝普钠诱导的磷酸化模式,表明在与血管舒张相关的细胞信号传导中发挥作用 (Rapoport、Draznin 和 Murad,1982).

细胞分裂和生长调控

环状 AMP 及其衍生物已被证明会影响细胞分裂和生长。Voorhees、Duell 和 Kelsey(1972)发现二丁酰环状 AMP 可以抑制表皮细胞分裂,表明在细胞生长过程中具有调节作用 (Voorhees、Duell 和 Kelsey,1972).

酶诱导

Griffin、Price 和 Bazzell(1974)探讨了环状核苷酸在酶诱导中的作用,他们研究了二丁酰环状 AMP 和丁酸钠对 HeLa 细胞中碱性磷酸酶诱导的影响,突出了环状 AMP 在调节酶活性中的潜力 (Griffin、Price 和 Bazzell,1974).

神经元分化

环状 AMP 及其类似物与神经元分化过程有关。Tsuji 等人(1975)证明,二丁酰环状 AMP 可以体外诱导源自肺燕麦细胞癌的细胞系中的神经元分化,为环状核苷酸在神经研究中的潜在应用提供了见解 (Tsuji、Hayata、Sato、Shimosato 和 Fukushima,1975).

形态转化

环状 AMP 衍生物已被证明可以诱导细胞形态转化。Hsie 和 Puck(1971)观察到,二丁酰腺苷环状 3':5'-磷酸处理导致中国仓鼠卵巢细胞形态发生变化,表明在细胞形态中发挥作用,并且可能在调节细胞特化中发挥作用 (Hsie 和 Puck,1971).

作用机制

Target of Action

The primary target of 2’-O-Monobutyrylguanosine-3’,5’-cyclic monophosphate sodium salt is the cGMP-dependent protein kinase . This kinase plays a crucial role in various cellular processes, including the regulation of ion channel conductance, glycogenolysis, and cellular apoptosis .

Mode of Action

2’-O-Monobutyrylguanosine-3’,5’-cyclic monophosphate sodium salt interacts with its target by mimicking the action of endogenous cGMP . It preferentially activates the cGMP-dependent protein kinase, leading to a series of intracellular changes .

Biochemical Pathways

The activation of cGMP-dependent protein kinase triggers several biochemical pathways. For instance, it can lead to the relaxation of smooth muscle tissues, which results in vasodilation and increased blood flow . It also controls the efficacy of neurotransmitter release at presynaptic terminals .

Pharmacokinetics

It is known that the compound is cell-permeable , which suggests that it can readily cross cell membranes and reach its target sites. This property could potentially enhance its bioavailability.

Result of Action

The activation of cGMP-dependent protein kinase by 2’-O-Monobutyrylguanosine-3’,5’-cyclic monophosphate sodium salt can have several molecular and cellular effects. For example, it can inhibit thrombin-stimulated arachidonic acid release in human platelets . It can also suppress apoptosis in certain cell types .

Action Environment

The action, efficacy, and stability of 2’-O-Monobutyrylguanosine-3’,5’-cyclic monophosphate sodium salt can be influenced by various environmental factors. For instance, the compound is recommended to be stored at -20°C , suggesting that temperature can affect its stability.

属性

IUPAC Name |

sodium;[(4aR,6R,7R,7aR)-6-(2-amino-6-oxo-1H-purin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N5O8P.Na/c1-2-3-7(20)26-10-9-6(4-24-28(22,23)27-9)25-13(10)19-5-16-8-11(19)17-14(15)18-12(8)21;/h5-6,9-10,13H,2-4H2,1H3,(H,22,23)(H3,15,17,18,21);/q;+1/p-1/t6-,9-,10-,13-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZWDPPBOSPGNFH-CRDPPMACSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OC1C2C(COP(=O)(O2)[O-])OC1N3C=NC4=C3N=C(NC4=O)N.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)O[C@@H]1[C@H]2[C@@H](COP(=O)(O2)[O-])O[C@H]1N3C=NC4=C3N=C(NC4=O)N.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5NaO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-O-Monobutyrylguanosine-3',5'-cyclic monophosphate sodium salt | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(6-Methyl-2-phenyl-4-pyrimidinyl)amino]-ethanol](/img/structure/B1498484.png)